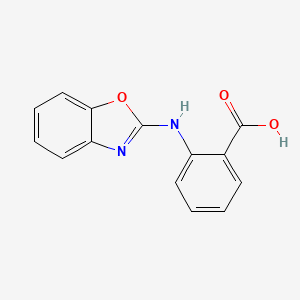

Benzoxazole, 2-(2-carboxy)anilino-

描述

Benzoxazole, 2-(2-carboxyanilino)-, is a heterocyclic compound featuring a benzoxazole core (a benzene ring fused to an oxazole ring containing oxygen and nitrogen) substituted at the 2-position with a 2-carboxyanilino group. This structural motif confers unique physicochemical and pharmacological properties. Benzoxazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects .

属性

CAS 编号 |

64037-17-8 |

|---|---|

分子式 |

C14H10N2O3 |

分子量 |

254.24 g/mol |

IUPAC 名称 |

2-(1,3-benzoxazol-2-ylamino)benzoic acid |

InChI |

InChI=1S/C14H10N2O3/c17-13(18)9-5-1-2-6-10(9)15-14-16-11-7-3-4-8-12(11)19-14/h1-8H,(H,15,16)(H,17,18) |

InChI 键 |

UBBHIBDVUFKRET-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=NC3=CC=CC=C3O2 |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=NC3=CC=CC=C3O2 |

其他CAS编号 |

64037-17-8 |

产品来源 |

United States |

科学研究应用

Anticancer Activity

Benzoxazole derivatives, including 2-(2-carboxy)anilino-, have been extensively studied for their anticancer properties. Research indicates that modifications to the benzoxazole scaffold can enhance its efficacy against various cancer cell lines.

-

Case Study: Fluorinated Benzothiazole Derivatives

Aiello et al. synthesized fluorinated derivatives of benzothiazole and evaluated their anti-tumor activities against MDA-MB-468 and MCF-7 cell lines. The study demonstrated significant cytotoxic effects, suggesting that similar modifications in benzoxazole derivatives could yield potent anticancer agents . - Table 1: Anticancer Activities of Benzoxazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Fluorinated BTA | MDA-MB-468 | 2.41 | |

| Hydrazine Derivative | HeLa | 2.41 | |

| Pyridine-based BTA | SKRB-3 | 1.20 |

Antibacterial Properties

Benzoxazole derivatives have also been investigated for their antibacterial activity, particularly against Mycobacterium tuberculosis (Mtb). Inhibitors targeting Mtb's inosine monophosphate dehydrogenase (IMPDH) have shown promising results.

- Case Study: IMPDH Inhibition

A study focusing on benzoxazole derivatives as IMPDH inhibitors reported minimum inhibitory concentrations (MIC) of ≤ 1 μM for the most effective compounds. This suggests potential for developing new antibacterial agents based on the benzoxazole structure .

Synthesis of Benzoxazole Derivatives

The synthesis of benzoxazole derivatives often involves the condensation of o-aminophenol with various aldehydes or carboxylic acids. Recent advancements have introduced eco-friendly methods using nanocatalysts.

-

Case Study: Cadmium Oxide Nanoparticles

Research demonstrated that cadmium oxide nanoparticles could catalyze the synthesis of benzoxazole derivatives with yields between 90-93%. This method highlights the potential for greener synthesis routes in pharmaceutical applications . - Table 2: Synthesis Methods for Benzoxazole Derivatives

| Catalyst Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cadmium Oxide NPs | Room temperature, ethanol | 90-93 | |

| Nano-ZnO | DMF at 100 °C | Moderate | |

| Ni(II) Complex | DMF and K2CO3 at 80 °C | 87-94 |

Material Science Applications

Benzoxazole compounds are also explored for their potential use in materials science, particularly in developing polymers and coatings due to their thermal and chemical stability.

Photostimulated Reactions

Recent studies have shown that photostimulated reactions can be employed to synthesize various benzoxazole derivatives without the need for harsh conditions or transition metals.

相似化合物的比较

Comparison with Structural and Functional Analogs

Structural Analogues

Benzisoxazole Derivatives

Benzisoxazole (C₇H₅NO) consists of a benzene ring fused to an isoxazole (oxygen and nitrogen in adjacent positions). Unlike benzoxazole, the nitrogen in isoxazole is adjacent to oxygen, altering electronic distribution. Substituted benzisoxazoles exhibit anti-inflammatory, tuberculostatic, and neuroleptic activities . For example, risperidone (an antipsychotic) contains a benzisoxazole moiety.

Benzothiazole Derivatives

Benzothiazoles (e.g., 2-benzothiazolamine) replace benzoxazole’s oxygen with sulfur, increasing lipophilicity and π-stacking capacity. These compounds often show enhanced antimicrobial and antitumor activity. For instance, 2-(4-fluorosulfonyloxy)phenylbenzoxazole exhibits fluorescent properties and antiviral activity, while benzothiazoles like 2-aminobenzothiazole are precursors for antitumor agents . The sulfur atom in benzothiazoles may improve membrane permeability compared to oxygen-containing benzoxazoles .

Benzoxazolinone Derivatives

Benzoxazolinones (e.g., 2-benzoxazolinone) feature a ketone group at the 2-position, enhancing hydrogen-bonding capacity. 2-Benzoxazolinone exhibits anti-leishmanial activity (LC₅₀ = 40 μg/mL against L. donovani) and serves as a synthetic building block . Compared to 2-(2-carboxyanilino)benzoxazole, benzoxazolinones lack the anilino-carboxy substituent, limiting their versatility in forming salt bridges or coordinating metal ions .

Pharmacological Comparison

Table 1: Key Pharmacological Activities of Benzoxazole Derivatives and Analogs

- Antimicrobial Activity: Benzoxazole-azole hybrids (e.g., benzoxazolinone-azole conjugates) show broad-spectrum antibacterial activity, with potency influenced by the azole type (imidazole, triazole) . The carboxy group in 2-(2-carboxyanilino)benzoxazole may enhance bacterial membrane targeting via electrostatic interactions .

- Analgesic Activity: A benzothiazolinone analog (2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid) demonstrated analgesic efficacy comparable to aspirin (100 mg/kg dose) but lacked anti-inflammatory effects . This contrasts with 2-(2-carboxyanilino)benzoxazole, where the carboxy-anilino group may synergize with the benzoxazole core for dual activity .

Physicochemical Properties

- Solubility: The carboxy group in 2-(2-carboxyanilino)benzoxazole improves aqueous solubility compared to non-polar analogs like benzisoxazole or benzothiazole derivatives .

- Stability: Benzoxazoles are generally stable under physiological conditions, but the carboxy-anilino substituent may increase susceptibility to enzymatic hydrolysis compared to benzoxazolinones .

Structure-Activity Relationships (SAR)

- Substituent Position: Activity is highly dependent on substitution at the 2-position. For example, 2-aminobenzoxazoles show enhanced antimicrobial activity compared to 4- or 5-substituted derivatives .

- Electron-Withdrawing Groups: The carboxy group in 2-(2-carboxyanilino)benzoxazole acts as an electron-withdrawing moiety, polarizing the benzoxazole ring and enhancing interactions with target proteins (e.g., enzymes or receptors) .

- Hybrid Structures : Conjugating benzoxazole with azoles (e.g., triazoles) amplifies antibacterial potency by introducing additional hydrogen-bonding sites .

准备方法

Condensation of 2-Aminophenol with Carboxylic Acid Derivatives

A classical and widely used approach to synthesize benzoxazole derivatives involves the condensation of 2-aminophenol with carboxylic acids or their derivatives (such as aldehydes, esters, or acid chlorides). This method is particularly relevant for preparing 2-(2-carboxy)anilino-substituted benzoxazoles, where the carboxyl group is introduced through the acid derivative.

- Catalysts and Conditions : Various catalysts have been employed, including nanocatalysts, metal catalysts, and acidic catalysts such as p-toluenesulfonic acid (p-TsOH). Reaction conditions typically involve refluxing in solvents like toluene or ethanol, sometimes under aqueous or green chemistry conditions.

- Yields and Efficiency : For example, magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) have enabled high yields (79–89%) in aqueous reflux conditions within 45 minutes, with catalyst recyclability for multiple runs. Similarly, mesoporous titania–alumina mixed oxide catalysts have afforded excellent yields (90–96%) at mild temperatures (50 °C).

| Method | Catalyst | Reactants | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Magnetic solid acid nanocatalyst | [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] | 2-Aminophenol + Aldehyde | Water | Reflux (~100 °C) | 79–89 | Recyclable catalyst, short reaction time |

| Mesoporous titania–alumina mixed oxide | MTAMO | 2-Aminophenol + Aromatic aldehydes + H2O2 | Ethanol | 50 °C | 90–96 | Eco-friendly, inexpensive catalyst |

These condensation methods are adaptable to substrates bearing carboxyl groups, enabling the synthesis of Benzoxazole, 2-(2-carboxy)anilino- by using appropriate carboxyl-containing aldehydes or acids.

Electrophilic Activation of Amides Using Triflic Anhydride

A novel and versatile synthetic route involves the electrophilic activation of tertiary amides with triflic anhydride (Tf2O) in the presence of 2-aminophenol. This method allows direct cyclization to 2-substituted benzoxazoles, including those with carboxylic acid functionalities.

- Mechanism : The amide carbonyl is activated by Tf2O to form an amidinium intermediate, which undergoes nucleophilic attack by the amino group of 2-aminophenol, followed by intramolecular cyclization and elimination to yield the benzoxazole ring.

- Substrate Scope : This method tolerates a wide range of amides, including those with alkyl, aryl, halogen, and alkene substituents. It also accommodates 2-aminophenols with various functional groups, including carboxyl groups, enabling the synthesis of Benzoxazole, 2-(2-carboxy)anilino- derivatives.

- Reaction Conditions and Yields : Typically performed in the presence of pyridine-based bases to enhance yield, with reactions conducted at room temperature to moderate heating. Yields range from moderate to excellent (up to 87% or higher).

| Parameter | Details |

|---|---|

| Reagents | Tertiary amide + 2-Aminophenol + Tf2O + 2-Fluoropyridine |

| Solvent | Typically toluene or similar aprotic solvents |

| Temperature | Room temperature to reflux |

| Yield Range | Moderate to excellent (50–87%) |

| Advantages | Wide substrate scope, mild conditions, scalable |

Use of Nonhazardous Electrophilic Cyanating Agents

For the synthesis of 2-aminobenzoxazoles and their derivatives, including 2-(2-carboxy)anilino-substituted benzoxazoles, a method involving electrophilic cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been developed.

- Reaction : 2-Aminophenols react with NCTS in the presence of Lewis acids to form 2-aminobenzoxazoles efficiently.

- Advantages : This approach is metal-free, uses nontoxic reagents, and offers operational simplicity with good to excellent yields.

- Applicability : The method is suitable for substrates bearing carboxylic acid groups or their derivatives, enabling the preparation of Benzoxazole, 2-(2-carboxy)anilino- analogues.

Smiles Rearrangement via Benzoxazole-2-thiol Activation

Another effective synthetic strategy involves the Smiles rearrangement starting from benzoxazole-2-thiol activated with chloroacetyl chloride, followed by nucleophilic substitution with amines.

- Process : The S-alkylated thiol intermediate undergoes intramolecular nucleophilic attack by nitrogen, forming a spiro intermediate that rearomatizes to yield N-substituted benzoxazoles.

- Yields : Moderate to good yields (25–83%) depending on the amine nucleophile and steric factors.

- Scalability : The reaction has been successfully scaled up with minor yield reduction, indicating industrial applicability.

- Relevance : This method can be adapted to introduce carboxyl functionalities by selecting appropriate amines or thiol precursors.

Electrochemical Synthesis Using Iodine Redox Mediators

Electrochemical methods have been developed for benzoxazole synthesis, employing redox mediators based on iodine(I)/iodine(III) couples.

- Method : Electrochemical generation of hypervalent iodine species mediates oxidative cyclization of imines derived from 2-aminophenol and aldehydes to form benzoxazoles.

- Advantages : Mild conditions (room temperature), no stoichiometric oxidants, and broad functional group tolerance.

- Limitations : Requires careful control of electrochemical parameters and suitable imine substrates.

- Potential : Can be adapted for carboxyl-containing substrates to synthesize Benzoxazole, 2-(2-carboxy)anilino- derivatives.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation of 2-aminophenol with acids/aldehydes | 2-Aminophenol + Carboxylic acid/aldehyde | Nanocatalysts, metal catalysts, p-TsOH, reflux | 79–96% | High yield, eco-friendly catalysts, short reaction time | May require catalyst separation |

| Electrophilic activation of amides | Tertiary amides + 2-Aminophenol + Tf2O | Tf2O, 2-Fluoropyridine, mild heating | 50–87% | Wide substrate scope, mild, scalable | Sensitive to certain functional groups |

| Electrophilic cyanation with NCTS | 2-Aminophenol + NCTS + Lewis acid | Lewis acid catalysis | Good to excellent | Metal-free, nonhazardous reagents | Requires Lewis acid |

| Smiles rearrangement | Benzoxazole-2-thiol + amines + ClCH2COCl | Base, chloroacetyl chloride | 25–83% | Metal-free, scalable | Steric hindrance affects yield |

| Electrochemical synthesis | Imines from 2-Aminophenol + aldehydes | Iodine redox mediator, electrochemical cell | Moderate to good | Mild conditions, green chemistry | Requires electrochemical setup |

Research Findings and Notes

- The condensation methods remain the most straightforward and widely applied for Benzoxazole, 2-(2-carboxy)anilino- synthesis, especially when using carboxyl-containing aldehydes or acids, with advances in nanocatalysts improving efficiency and sustainability.

- Electrophilic activation of amides by triflic anhydride represents a cutting-edge approach, expanding the substrate scope to include various functional groups, including carboxyls, and providing a scalable, high-yielding method.

- Nonhazardous cyanating agents and Smiles rearrangement offer metal-free alternatives with operational simplicity and good yields, suitable for sensitive substrates.

- Electrochemical synthesis is emerging as a green methodology with mild conditions, though its application to carboxyl-substituted benzoxazoles requires further exploration.

常见问题

Basic: What are the common synthetic routes for preparing 2-(2-carboxy)anilino-benzoxazole?

Methodological Answer:

The synthesis typically involves condensation reactions using 2-aminophenol as a precursor. Key approaches include:

- Condensation with carboxylic acids or derivatives: Reacting 2-aminophenol with 2-carboxyaniline derivatives in the presence of polyphosphoric acid (PPA) or other acid catalysts under reflux conditions .

- Microwave-assisted synthesis: Accelerating reaction kinetics by employing microwave irradiation, which reduces reaction time and improves yields .

- Oxidative coupling: Utilizing catalysts like Cu(I)/Cu(II) to facilitate coupling between 2-aminophenol and aryl boronic acids or aldehydes .

Basic: How are 2-(2-carboxy)anilino-benzoxazole derivatives characterized structurally?

Methodological Answer:

Standard characterization techniques include:

- Spectroscopy: NMR (e.g., H, C, DEPT) to confirm proton environments and substituent positions. IR spectroscopy identifies functional groups like carboxyl (–COOH) and benzoxazole rings .

- Mass spectrometry (MS): High-resolution MS (HRMS) or ESI-MS to verify molecular weights and fragmentation patterns.

- X-ray crystallography: Resolving crystal structures to confirm stereochemistry and hydrogen-bonding interactions, particularly for ESIPT-active derivatives .

Advanced: How can researchers resolve contradictions in reported biological activities of benzoxazole derivatives?

Methodological Answer:

- Meta-analysis: Systematically compare datasets across studies, focusing on variables like cell line specificity (e.g., MCF-7 vs. HeLa) and assay conditions (IC vs. EC) .

- Structure-activity relationship (SAR) studies: Synthesize analogs with systematic modifications (e.g., substituent position, electron-withdrawing/donating groups) to isolate key pharmacophores .

- In vivo validation: Address discrepancies between in vitro and in vivo results by testing lead compounds in animal models with controlled pharmacokinetic parameters .

Advanced: What experimental and computational methods elucidate the ESIPT mechanism in benzoxazole derivatives?

Methodological Answer:

- Time-resolved fluorescence spectroscopy: Measures proton transfer kinetics in excited states using femtosecond lasers .

- Density Functional Theory (DFT): Computes potential energy surfaces (PES) and transition states to model proton transfer pathways .

- Solvatochromic studies: Correlate emission spectra with solvent polarity to assess intramolecular hydrogen bonding strength, a hallmark of ESIPT .

Basic: What stability considerations are critical for handling 2-(2-carboxy)anilino-benzoxazole?

Methodological Answer:

- Photostability: Conduct UV-Vis exposure tests (e.g., 300–400 nm) to evaluate degradation under light; use amber vials for storage .

- pH stability: Perform stability assays across pH 2–12 to identify optimal conditions for biological testing .

- Thermal analysis: Differential scanning calorimetry (DSC) determines melting points and thermal decomposition thresholds .

Advanced: How can synthetic yields of 2-(2-carboxy)anilino-benzoxazole be optimized?

Methodological Answer:

- Design of Experiments (DOE): Use factorial designs to screen variables (catalyst loading, solvent polarity, temperature) .

- Catalyst optimization: Compare homogeneous (e.g., PPA) vs. heterogeneous catalysts (e.g., zeolites) for recyclability and efficiency .

- Solvent selection: Polar aprotic solvents like DMF enhance solubility of carboxylated intermediates, improving reaction homogeneity .

Advanced: How do computational models predict photophysical properties of benzoxazole derivatives?

Methodological Answer:

- Time-dependent DFT (TD-DFT): Simulates UV-Vis absorption and emission spectra by calculating electronic transitions .

- Molecular dynamics (MD): Models solvation effects and conformational changes influencing fluorescence quantum yields .

- Frontier molecular orbital (FMO) analysis: Identifies HOMO-LUMO gaps to correlate with experimental bandgap energies .

Basic: What protocols evaluate the anticancer potential of 2-(2-carboxy)anilino-benzoxazole derivatives?

Methodological Answer:

- In vitro cytotoxicity assays: MTT or SRB assays on cancer cell lines (e.g., A549, HepG2) with doxorubicin as a positive control .

- Apoptosis assays: Flow cytometry (Annexin V/PI staining) quantifies cell death mechanisms .

- Topoisomerase inhibition: Gel electrophoresis assesses DNA intercalation or enzyme inhibition activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。